molecular formula C21H18Cl2N2O B11952021 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea CAS No. 86764-67-2

1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B11952021
CAS No.: 86764-67-2
M. Wt: 385.3 g/mol
InChI Key: FBNMSCNGGVUDNJ-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea is a synthetic urea derivative characterized by two benzyl groups attached to the urea nitrogen and a 3,4-dichlorophenyl substituent at the third position.

Properties

CAS No.

86764-67-2

Molecular Formula

C21H18Cl2N2O

Molecular Weight

385.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C21H18Cl2N2O/c22-19-12-11-18(13-20(19)23)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26)

InChI Key

FBNMSCNGGVUDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The foundational method for synthesizing 1,1-dibenzyl-3-(3,4-dichlorophenyl)urea involves a two-step nucleophilic addition-cyclization process . Benzylamine reacts with 3,4-dichlorophenyl isocyanate in anhydrous dichloromethane or toluene at 25–40°C to form an intermediate urea derivative . The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to yield the monosubstituted urea. A second equivalent of benzylamine then reacts to install the second benzyl group, completing the 1,1-dibenzyl substitution pattern.

Reaction Conditions:

  • Solvent: Dichloromethane (55% yield) vs. toluene (62% yield).

  • Temperature: 25°C for dichloromethane; 40°C for toluene.

  • Stoichiometry: 2:1 molar ratio of benzylamine to isocyanate.

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane255592
Toluene406295

This method prioritizes simplicity but faces challenges in isolating the intermediate, often requiring chromatography for purification .

Optimized Reaction Protocols

Recent advancements focus on catalytic cyclization and solvent-free approaches to enhance efficiency. A protocol leveraging potassium fluoride adsorbed on alumina (KF/Al<sub>2</sub>O<sub>3</sub>) as a catalyst in refluxing acetonitrile achieves 78% yield by promoting cyclization without intermediate isolation . This method reduces reaction time from 24 hours to 8 hours and minimizes solvent use.

Key Improvements:

  • Catalyst: KF/Al<sub>2</sub>O<sub>3</sub> (5 wt%) .

  • Reaction Time: 8 hours vs. 24 hours in classical methods .

  • Yield Increase: 78% vs. 62% (toluene-based method) .

Industrial-Scale Production Techniques

Scaling production necessitates continuous-flow reactors and in-line purification . A pilot study demonstrated that using a tubular reactor with dichloromethane at 30°C and a residence time of 30 minutes achieves 70% yield at 10 kg/batch. Industrial recrystallization from a 9:1 ethanol/water mixture enhances purity to 99.5%, critical for pharmaceutical applications.

Process Parameters:

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g10 kg
Yield62%70%
Purity Post-Purification95%99.5%

Purification and Characterization Methods

Recrystallization remains the standard for small-scale purification, using ethanol/water (9:1) to achieve 95–99.5% purity. For complex mixtures, flash chromatography on silica gel with ethyl acetate/hexane (3:7) resolves byproducts.

Characterization Data:

  • Melting Point: 148–150°C (literature).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 10H, benzyl), 7.15 (d, 1H, J = 8.4 Hz, Ar–H), 6.95 (d, 1H, J = 2.4 Hz, Ar–H), 6.75 (dd, 1H, J = 8.4, 2.4 Hz, Ar–H).

  • IR (KBr): 3320 cm<sup>−1</sup> (N–H stretch), 1645 cm<sup>−1</sup> (C=O).

Comparative Analysis of Methodologies

A side-by-side evaluation highlights trade-offs between yield, scalability, and practicality:

MethodYield (%)ScalabilityPurification Complexity
Classical (toluene)62ModerateHigh (chromatography)
Catalytic Cyclization78HighLow (recrystallization)
Industrial Continuous70Very HighModerate (recrystallization)

The catalytic method offers the best balance for research settings, while continuous-flow systems suit bulk production .

Chemical Reactions Analysis

1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Scientific Research Applications

Scientific Research Applications

The applications of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea span several domains:

Organic Chemistry

  • Reagent in Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution.
  • Mechanistic Studies: Its interaction with different reagents provides insights into reaction mechanisms, particularly in the context of urea derivatives.

Biological Research

  • Antimicrobial Activity: Studies have indicated that this compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria. A disk diffusion method demonstrated significant activity against specific strains.
Microbial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh
  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit specific kinases or proteases involved in cancer cell signaling pathways. Ongoing research aims to elucidate its mechanisms of action further.

Medicinal Chemistry

  • Therapeutic Applications: The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Its structure allows for modifications that could enhance efficacy against diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers tested various derivatives of dibenzylureas for their antimicrobial properties. The results indicated that this compound showed superior activity compared to other derivatives, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Studies
Another research initiative investigated the potential anticancer effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and environmental differences between 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea and related compounds:

Compound Name Molecular Formula Substituents Solubility (20°C) Primary Use/Activity Environmental Presence
This compound C₂₁H₁₈Cl₂N₂O Two benzyl groups Not reported Research compound Not documented in environmental studies
Diuron (1,1-Dimethyl-3-(3,4-dichlorophenyl)urea) C₉H₁₀Cl₂N₂O Two methyl groups 0.042 g/L Herbicide High persistence in soil/water
DCPU (1-(3,4-Dichlorophenyl)urea) C₇H₆Cl₂N₂O No alkyl groups Unknown Degradation product of Diuron Detected in >75% of small mammals
DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) C₈H₈Cl₂N₂O One methyl group Unknown Metabolite of phenylurea herbicides Found in human populations
Triclocarban (N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea) C₁₃H₉Cl₃N₂O 4-Cl and 3,4-Cl₂ phenyl groups Low Disinfectant Persistent in wastewater

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity and Solubility :

  • Diuron’s methyl groups confer moderate solubility (0.042 g/L), while the benzyl groups in this compound likely reduce aqueous solubility significantly, increasing its affinity for organic matrices .
  • DCPU and DCPMU, lacking bulky substituents, are more polar and mobile in environmental systems, explaining their frequent detection in wildlife and humans .

Biological Activity :

  • Diuron inhibits photosynthesis in algae and plants by blocking electron transport in Photosystem II, a mechanism shared with DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) .
  • The benzyl groups in this compound may alter target specificity or enhance stability, though its exact mode of action remains uncharacterized in the evidence.

Environmental Persistence and Bioaccumulation :

  • Diuron and its metabolites (DCPU, DCPMU) are widespread in agricultural ecosystems, with DCPU detected at concentrations up to 118 ng/g in small mammals .
  • Triclocarban, despite structural similarities, is primarily a disinfectant and persists in aquatic systems due to its resistance to degradation .

Synthetic and Analytical Considerations :

  • Synthesis of diarylureas like Diuron and its analogs involves coupling aryl isocyanates with amines, as seen in related compounds such as BTdCPU and NCPdCPU .
  • Analytical detection methods (e.g., LC-MS) for these compounds are critical for monitoring environmental and biological samples .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1-dibenzyl-3-(3,4-dichlorophenyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a urea-forming reaction between 3,4-dichlorophenyl isocyanate and dibenzylamine. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions at 60–80°C minimize side products like biuret derivatives .
  • Stoichiometry : A 1:1.2 molar ratio of isocyanate to amine ensures complete conversion .
    • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify benzyl protons (δ 4.5–5.0 ppm) and urea carbonyl (δ 155–160 ppm) .
  • IR : Stretching frequencies at ~1650 cm1^{-1} (urea C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 437.1) .

Q. How does this compound degrade in aquatic environments, and what analytical methods detect its metabolites?

  • Methodological Answer :

  • Degradation pathway : Aerobic microbial metabolism leads to sequential dealkylation, forming 1-benzyl-3-(3,4-dichlorophenyl)urea and 3-(3,4-dichlorophenyl)urea .
  • Detection : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS quantifies metabolites like 3,4-dichloroaniline (LOD: 0.1 µg/L) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. methyl substituents) influence the bioactivity of substituted 3-(3,4-dichlorophenyl)urea derivatives?

  • Methodological Answer :

  • Comparative analysis : Benzyl groups enhance lipophilicity (logP >3.5), improving blood-brain barrier penetration compared to methyl analogs (logP ~2.8) .
  • Biological assays : IC50_{50} values in kinase inhibition assays show benzyl derivatives exhibit 10-fold higher potency due to π-π stacking with aromatic enzyme pockets .

Q. What mechanistic insights explain the compound’s inhibition of photosynthetic pathways in algae?

  • Methodological Answer :

  • Target identification : Competitive binding to the D1 protein of Photosystem II disrupts electron transport, measured via chlorophyll fluorescence quenching (Fv/Fm ratio <0.5) .
  • Validation : X-ray crystallography of D1 protein-ligand complexes reveals hydrogen bonding between urea NH and His215 residue .

Q. How can researchers resolve contradictions in reported degradation half-lives (t1/2_{1/2}) of this compound across soil types?

  • Methodological Answer :

  • Variable control : Soil organic matter (SOM) content inversely correlates with t1/2_{1/2} (e.g., t1/2_{1/2} = 30 days in SOM-rich soil vs. 90 days in sandy soil) .
  • Standardization : Use OECD Guideline 307 for aerobic/anaerobic degradation studies with 14^{14}C-labeled compound to track mineralization rates .

Q. What strategies improve the stability of this compound in long-term biological assays?

  • Methodological Answer :

  • Formulation : Encapsulation in PEGylated liposomes reduces hydrolysis by 70% in PBS (pH 7.4, 37°C) .
  • Storage : Lyophilization with trehalose preserves >95% activity at -80°C for 12 months .

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